molecular formula C12H9BF3KO B1454555 Potassium trifluoro(4-phenoxyphenyl)boranuide CAS No. 1187951-62-7

Potassium trifluoro(4-phenoxyphenyl)boranuide

Cat. No.: B1454555
CAS No.: 1187951-62-7
M. Wt: 276.11 g/mol
InChI Key: BCYOESXWWBSVBY-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-phenoxyphenyl)boranuide is an organoboron compound with the molecular formula C12H9BF3KO. It is a potassium salt of trifluoroborate, characterized by the presence of a phenoxyphenyl group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-phenoxyphenyl)boranuide can be synthesized through the borylation of aryl bromides using bis-boronic acid (BBA) under mild conditions. The reaction involves the conversion of aryl bromides to arylboronic acids, which are then transformed into trifluoroborate salts . The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product. The compound is then purified and packaged under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-phenoxyphenyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Potassium trifluoro(4-phenoxyphenyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(4-phenoxyphenyl)boranuide involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of aryl halides and the formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    Potassium phenyltrifluoroborate: Similar in structure but lacks the phenoxy group.

    Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of a phenoxy group.

    Potassium trifluoro(4-formylphenyl)boranuide: Contains a formyl group instead of a phenoxy group.

Uniqueness

Potassium trifluoro(4-phenoxyphenyl)boranuide is unique due to its phenoxyphenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in specific cross-coupling reactions where other trifluoroborates may not perform as effectively.

Properties

IUPAC Name

potassium;trifluoro-(4-phenoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3O.K/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;/h1-9H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYOESXWWBSVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187951-62-7
Record name Borate(1-), trifluoro(4-phenoxyphenyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187951-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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